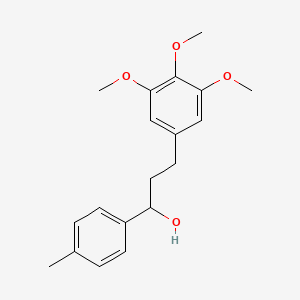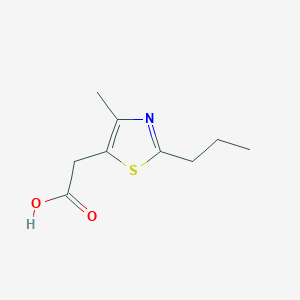
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide is an organic compound that features a cyano group, a phenylethyl group, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Formation of the cyano group: Starting with a suitable precursor, a cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Introduction of the phenylethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the pyridinyl group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It could be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
Drug Discovery: The compound may be screened for biological activity against various targets, such as enzymes or receptors, in the development of new pharmaceuticals.
Biochemical Probes: It could be used as a probe to study biological pathways and mechanisms.
Medicine
Therapeutic Agents:
Diagnostics: Use in diagnostic assays or imaging agents.
Industry
Polymer Synthesis: The compound may be used as a monomer or comonomer in the production of specialty polymers.
Agriculture: Potential use as a pesticide or herbicide, depending on its activity against pests or weeds.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The cyano group, phenylethyl group, and pyridinyl group may each contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-N-(1-phenylethyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with the pyridine ring at a different position.
2-cyano-N-(1-phenylethyl)-3-(pyridin-4-yl)prop-2-enamide: Similar structure but with the pyridine ring at a different position.
2-cyano-N-(1-phenylethyl)-3-(quinolin-3-yl)prop-2-enamide: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The specific positioning of the pyridinyl group in 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide may confer unique binding properties and biological activities compared to its analogs. This uniqueness can be exploited in drug design and other applications.
Eigenschaften
IUPAC Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2797500.png)
![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)
![N-[(1S,2R)-2-hydroxycyclopentyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2797504.png)
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)
![N-[4-(Difluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2797506.png)
![3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2797507.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)
![2-(2-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2797509.png)

